molecular formula C26H35ClN4O4 B6288572 Fmoc-D-hArg(Et)2 HCl CAS No. 2410074-42-7

Fmoc-D-hArg(Et)2 HCl

Cat. No.: B6288572
CAS No.: 2410074-42-7
M. Wt: 503.0 g/mol
InChI Key: LSZCKIIJZGKYEN-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is primarily used in peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties.

Mechanism of Action

Target of Action

Fmoc-D-hArg(Et)2 HCl is a synthetic molecule that has gained increasing attention in scientific research and industry. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process . SPPS is a method used for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the elongation of the peptide chain, preventing it from reacting prematurely. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, allowing for further modifications or the finalization of the peptide synthesis .

Pharmacokinetics

. This suggests that the bioavailability of this compound could be influenced by the pH of the environment. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled elongation of the peptide chain and the synthesis of peptides with specific sequences . The Fmoc group can also be removed when no longer needed, allowing for further modifications to the peptide .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the efficacy and stability of this compound could be affected by the presence of bases in the environment. More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-hArg(Et)2 HCl typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The diethyl ester of D-homoarginine is then introduced through esterification reactions, often using reagents like 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol (MSNT) and 1-methylimidazole (Melm) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Solid-phase peptide synthesis (SPPS) is commonly employed, where the compound is anchored to a resin and sequentially reacted with other protected amino acids to form the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-hArg(Et)2 HCl undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DCC and NHS are frequently used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as one of the building blocks .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-hArg(Et)2 HCl is used in the synthesis of peptides and peptidomimetics.

Biology

In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cell signaling pathways.

Medicine

In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and regenerative medicine .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Arg(Et)2 HCl: Similar to Fmoc-D-hArg(Et)2 HCl but contains L-arginine instead of D-homoarginine.

    Fmoc-D-Arg(Et)2 HCl: Contains D-arginine instead of D-homoarginine.

Uniqueness

This compound is unique due to the presence of the D-homoarginine residue, which can confer different biological properties compared to its L- and D-arginine counterparts. This uniqueness makes it valuable for creating peptides with specific characteristics and functions.

Properties

IUPAC Name

(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCKIIJZGKYEN-GNAFDRTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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